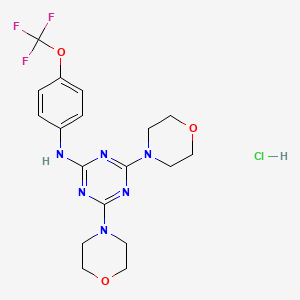

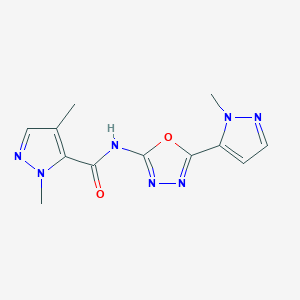

1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol

Vue d'ensemble

Description

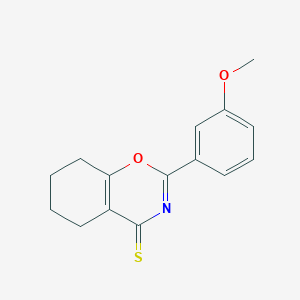

1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol (DIP) is a chemical compound belonging to the class of isoquinolines. It is a white, crystalline solid with a melting point of 140-141°C and a boiling point of 266-267°C. It is soluble in water, ethanol, and ether. DIP is a synthetic compound that has been used in the laboratory for a variety of purposes, including as a reagent in organic synthesis, as a precursor in the synthesis of pharmaceuticals, and as an inhibitor of enzyme activity.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Tertiary amines like 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol have been synthesized and investigated for their corrosion inhibition efficiency on carbon steel. These compounds create a protective layer on the metal surface, significantly improving corrosion resistance (Gao, Liang, & Wang, 2007).

- A palladium-catalyzed C–H bond aminoimidoylation reaction has been used to access 1-amino-3,4-dihydroisoquinolines, demonstrating the potential for efficient synthesis of this class of compounds (Xiong, Cai, Mei, & Wang, 2019).

Biological and Pharmacological Research

- Certain 2-amino-3,4-dihydroisoquinolin-1(2H)-one derivatives have shown significant anti-inflammatory activity in animal models. This highlights the potential therapeutic applications of compounds structurally related to 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol in treating inflammation (Odasso et al., 1977).

- Synthesis techniques for 3,4-dihydroisoquinolines, to which 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is related, have been explored for their potential in creating bioactive molecules, particularly in anticancer research (Chaumontet, Piccardi, & Baudoin, 2009).

Materials Science and Industrial Applications

- The development of a manufacturing process for peptide-like amorphous compounds involving 3,4-dihydroquinolin-1(2H)-yl, closely related to 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol, shows its potential in large-scale pharmaceutical production, particularly for diabetes treatments (Sawai et al., 2010).

Antimicrobial and Psychotropic Activities

- Compounds containing the 3,4-dihydroisoquinolin-2(1H)-yl group have been synthesized and demonstrated notable psychotropic, anti-inflammatory, and cytotoxic effects, indicating a wide range of potential pharmacological applications (Zablotskaya et al., 2013).

Propriétés

IUPAC Name |

1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-7-12(15)9-14-6-5-10-3-1-2-4-11(10)8-14/h1-4,12,15H,5-9,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWDGTKESWRSML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-benzylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2607159.png)

![2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2607165.png)

![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2607167.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2607175.png)

![N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2607178.png)

![2-(2-chlorophenyl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B2607180.png)